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Compound of Interest

Compound Name: 4-tert-butyl-N-phenylaniline

Cat. No.: B1339082 Get Quote

Introduction: The Diarylamine Scaffold and the Role
of 4-tert-butyl-N-phenylaniline
The diarylamine motif is a cornerstone in medicinal chemistry, recognized as a "privileged

structure" due to its prevalence in a wide array of pharmaceuticals and biologically active

compounds.[1] Its unique three-dimensional arrangement and electronic properties allow it to

engage in critical interactions with biological targets. The synthesis of complex diarylamines is,

therefore, a central task in drug discovery. Among the vast catalog of available building blocks,

4-tert-butyl-N-phenylaniline stands out for its strategic utility.

The incorporation of a tert-butyl group offers several advantages in drug design. This bulky,

lipophilic moiety can:

Enhance Metabolic Stability: By sterically shielding adjacent positions on the phenyl ring, it

can prevent metabolic oxidation, a common pathway for drug degradation.

Modulate Lipophilicity: The tert-butyl group significantly increases the lipophilicity (logP) of a

molecule, which can be fine-tuned to optimize membrane permeability and pharmacokinetic

profiles.

Provide a Steric Anchor: It can serve as a "deep pocket" binding element, occupying

hydrophobic cavities within a protein's active site to increase binding affinity and selectivity.
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Influence Solid-State Properties: Its presence can disrupt crystal packing, potentially

improving the solubility of the final active pharmaceutical ingredient (API).

This guide provides a detailed overview of 4-tert-butyl-N-phenylaniline as a versatile building

block, focusing on its application in palladium-catalyzed cross-coupling reactions and

presenting a robust protocol for its use in synthesizing advanced molecular architectures.

Physicochemical & Handling Properties
Properly understanding the characteristics of a starting material is fundamental to successful

and reproducible synthesis.

Property Value Reference

Chemical Name 4-tert-butyl-N-phenylaniline [2]

Synonyms
4-tert-Butyldiphenylamine, N-

(4-tert-Butylphenyl)aniline
[1]

CAS Number 4496-49-5 [2]

Molecular Formula C₁₆H₁₉N [2]

Molecular Weight 225.33 g/mol [2]

Appearance
White to light yellow crystalline

powder
TCI America

Melting Point 66.0 to 70.0 °C TCI America

Solubility

Soluble in common organic

solvents (Toluene, THF,

Dichloromethane, Ethyl

Acetate). Insoluble in water.

General Knowledge

Storage

Store in a cool, dry place away

from light and oxidizing agents.

Airtight container

recommended.

General Chemical Safety
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Core Application: Synthesis of Triarylamines via
Buchwald-Hartwig Amination
One of the most powerful and widely adopted methods for constructing C-N bonds in medicinal

chemistry is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This reaction enables the

coupling of amines with aryl halides or pseudohalides (e.g., triflates), providing a direct route to

substituted diaryl- and triarylamines. 4-tert-butyl-N-phenylaniline serves as an excellent

nucleophilic partner in this transformation, allowing for the introduction of its unique structural

features onto a new aromatic or heteroaromatic core.

The general transformation is depicted below:

Caption: General workflow for Buchwald-Hartwig amination.

Mechanistic Rationale & Component Selection
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.

Understanding this cycle is key to troubleshooting and optimizing the reaction.
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.
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Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂): These are stable sources of palladium

that generate the active Pd(0) species in situ. Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is

a Pd(II) source that is reduced in the reaction mixture.

Ligand (e.g., tBu₃P·HBF₄, XPhos, SPhos): The choice of phosphine ligand is critical. The

ligand stabilizes the palladium center, promotes oxidative addition and reductive elimination,

and prevents catalyst decomposition. Bulky, electron-rich phosphine ligands like tri-tert-

butylphosphine (tBu₃P) are often highly effective for coupling secondary amines like 4-tert-
butyl-N-phenylaniline.

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃): A strong, non-nucleophilic base is required to

deprotonate the amine (or the amine-palladium complex), forming the palladium amide

intermediate that is crucial for the reductive elimination step. Sodium tert-butoxide (NaOtBu)

is a common and effective choice for this purpose.

Solvent (e.g., Toluene, Dioxane): Anhydrous, non-protic solvents are necessary to prevent

quenching of the base and interference with the catalytic cycle. Toluene is a standard choice

due to its high boiling point, allowing for elevated reaction temperatures.

Detailed Protocol: Synthesis of N-(4-tert-
butylphenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
This protocol details the coupling of 4-tert-butyl-N-phenylaniline with 4-bromobiphenyl as a

representative example.

Reaction Scheme:

Caption: Synthesis of a representative triarylamine.

Materials & Reagents
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Reagent MW ( g/mol )
Amount
(mmol)

Mass/Volume Equivalents

4-Bromobiphenyl 233.10 1.0 233 mg 1.0

4-tert-butyl-N-

phenylaniline
225.33 1.1 248 mg 1.1

Pd₂(dba)₃ 915.72 0.01 9.2 mg 0.01

tBu₃P·HBF₄ 290.18 0.02 5.8 mg 0.02

Sodium tert-

butoxide

(NaOtBu)

96.10 1.4 135 mg 1.4

Anhydrous

Toluene
- - 5 mL -

Step-by-Step Procedure
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar,

add 4-bromobiphenyl (233 mg, 1.0 mmol), 4-tert-butyl-N-phenylaniline (248 mg, 1.1 mmol),

and sodium tert-butoxide (135 mg, 1.4 mmol).

Expert Insight: Weighing the solid reagents in the air is acceptable, but do so quickly,

especially for the hygroscopic base. The catalyst and ligand should be added under an

inert atmosphere if possible.

Catalyst & Ligand Addition: In a glovebox or under a positive flow of nitrogen/argon, add the

palladium catalyst Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and the ligand tBu₃P·HBF₄ (5.8 mg, 0.02

mmol).

Trustworthiness: The use of a pre-catalyst and a well-defined ligand-to-metal ratio ensures

reaction reproducibility. Minor variations in catalyst loading can significantly impact yield

and reaction time.

Solvent Addition & Degassing: Add anhydrous toluene (5 mL) via syringe. Seal the flask and

degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with nitrogen or
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argon.

Causality: Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand, deactivating

the catalytic system. Thorough degassing is critical for achieving high yields.

Reaction: Immerse the flask in a pre-heated oil bath at 100 °C. Stir the reaction mixture

vigorously for 12-24 hours.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A

typical mobile phase for TLC would be 5-10% Ethyl Acetate in Hexanes.

Work-up: Once the reaction is complete (consumption of the limiting reagent), cool the flask

to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short

plug of Celite® to remove palladium residues and inorganic salts. Wash the Celite pad with

additional ethyl acetate (2 x 10 mL).

Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then

brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel, typically

using a gradient of hexanes and ethyl acetate, to afford the pure triarylamine product.

Case Study: The 4-tert-butylaniline Scaffold in
SARS-CoV 3CL Protease Inhibitors
While direct applications of 4-tert-butyl-N-phenylaniline in marketed drugs are proprietary, the

utility of the closely related 4-tert-butylaniline core is well-documented. In a notable study,

researchers developed potent, non-covalent inhibitors of the SARS-CoV 3CL protease, a

critical enzyme for viral replication.[3]

The synthesis utilized a powerful multi-component Ugi reaction, where 4-tert-butylaniline was a

key starting material.[3] The resulting inhibitor, ML188, incorporated the 4-tert-butylphenyl

group, which was found to occupy a key hydrophobic pocket (S2 pocket) in the enzyme's active

site. This demonstrates the principle of using the tert-butyl group as a steric and hydrophobic

anchor to achieve high binding affinity.
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Caption: Synthesis of a protease inhibitor using a 4-tert-butylaniline building block.[3]

This case study validates the strategic importance of the 4-tert-butylphenylamine scaffold in

generating molecules with potent and specific biological activity, a principle directly extendable

to derivatives synthesized from 4-tert-butyl-N-phenylaniline.

Conclusion
4-tert-butyl-N-phenylaniline is more than just a catalogue chemical; it is a strategic building

block for medicinal chemists. Its inherent physicochemical properties, conferred by the bulky

tert-butyl group, combined with its reactivity in robust C-N bond-forming reactions like the

Buchwald-Hartwig amination, make it an invaluable tool for accessing novel chemical space.

The protocols and insights provided herein are intended to empower researchers to confidently

incorporate this versatile scaffold into their drug discovery programs, facilitating the

development of the next generation of therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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